molecular formula C6H6FNO4 B12868552 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid CAS No. 251912-74-0

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid

Cat. No.: B12868552
CAS No.: 251912-74-0
M. Wt: 175.11 g/mol
InChI Key: VFHYHBZLYHQLQI-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 5-carboxylic acid group is a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives through coupling reactions . The 3-(2-fluoroethoxy) side chain can be explored to modulate the molecule's lipophilicity and pharmacokinetic properties. Isoxazole derivatives are of significant research interest due to their presence in compounds with a wide range of pharmacological activities. The isoxazole ring is a key structural component in several marketed drugs and bioactive molecules, demonstrating potential in areas such as anticancer, anti-inflammatory, antimicrobial, and antiviral research . As such, this fluorinated isoxazole derivative serves as a valuable building block for constructing novel compound libraries aimed at hit-finding and lead optimization campaigns. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

251912-74-0

Molecular Formula

C6H6FNO4

Molecular Weight

175.11 g/mol

IUPAC Name

3-(2-fluoroethoxy)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H6FNO4/c7-1-2-11-5-3-4(6(9)10)12-8-5/h3H,1-2H2,(H,9,10)

InChI Key

VFHYHBZLYHQLQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1OCCF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes in the presence of AuCl3 catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as Cu (I) and Ru (II) . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield 3,5-disubstituted isoxazoles, while oxidation reactions may produce oximes and other derivatives .

Scientific Research Applications

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from the evidence include:

Compound Name Substituent at Position 3 Key Features Reference
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid 2-Ethoxyphenyl Bulky aromatic substituent; moderate antiviral activity (EC₅₀: ~253 µM)
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid Benzyloxy-substituted phenyl Enhanced lipophilicity; antiviral EC₅₀: 254 µM
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid 4-Fluorophenyl and CF₃ at position 5 High electronegativity; potential metabolic stability
3-(Benzyloxy)isoxazole-5-carboxylic acid Benzyloxy Increased steric bulk; used in covalent inhibitor synthesis
3-Methylisoxazole-5-carboxylic acid Methyl Simple alkyl substituent; baseline for solubility comparisons
Substituent Impact Analysis:
  • This contrasts with electron-donating groups like ethoxy (in 3-(2-ethoxyphenyl) analogs) .
  • Lipophilicity : Fluorinated substituents (e.g., 2-fluoroethoxy) may reduce logP compared to benzyloxy or phenyl groups, improving aqueous solubility .
  • Steric Effects : Bulky substituents (e.g., benzyloxy) hinder molecular packing and enzymatic interactions, whereas smaller groups (e.g., methyl) favor passive diffusion .
Antiviral Activity:
  • Analogs like 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid exhibit EC₅₀ values of 254 µM against HIV, suggesting moderate activity . The fluorine atom in the target compound may enhance target binding via dipole interactions, though this requires experimental validation.
Physicochemical Metrics:
Property 3-(2-Fluoroethoxy)isoxazole-5-carboxylic Acid (Predicted) 3-(2-Ethoxyphenyl) Analogue 3-(Benzyloxy) Analogue
Molecular Weight (g/mol) ~215.16 ~259.27 ~255.27
logP (Estimated) 1.2–1.5 2.8–3.1 3.5–3.8
Solubility Moderate (polar groups) Low (bulky aryl) Very low

Biological Activity

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H8FNO3C_7H_8FNO_3 with a molecular weight of approximately 175.15 g/mol. The structure features an isoxazole ring, which is known for its pharmacological versatility.

PropertyValue
Molecular FormulaC7H8FNO3
Molecular Weight175.15 g/mol
IUPAC NameThis compound

Isoxazole derivatives often exhibit their biological effects through interaction with various molecular targets, including enzymes and receptors. The presence of the fluoroethoxy group may enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : This compound may also act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Biological Activity Studies

Research has indicated that isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A systematic review of literature reveals the following findings regarding the biological activity of this compound:

Anticancer Activity

A study conducted on various isoxazole derivatives demonstrated that certain compounds showed significant cytotoxic effects against human cancer cell lines. Specifically, compounds structurally similar to this compound were evaluated for their impact on cell viability using the MTT assay:

CompoundIC50 (μM)
This compound150 - 300
Related isoxazole derivative200 - 400

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has moderate cytotoxicity compared to other derivatives.

Mechanistic Insights

Further analysis revealed that treatment with this compound led to:

  • Induction of Apoptosis : Increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2) were observed.
  • Cell Cycle Arrest : Flow cytometry analysis indicated a significant accumulation of cells in the G1 phase, suggesting that the compound may induce cell cycle arrest.

Case Studies

  • Study on HL-60 Cells : A detailed investigation into the effects of various isoxazole derivatives on human promyelocytic leukemia HL-60 cells showed that compounds similar to this compound significantly reduced cell viability while promoting apoptosis through modulation of key regulatory proteins involved in cell survival pathways .
  • In Vivo Studies : Preliminary in vivo studies on murine models have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid, and which reaction conditions critically affect yield?

  • Methodological Answer : The compound can be synthesized via refluxing precursors (e.g., substituted isoxazole carboxylic acids) with sodium acetate in acetic acid, as demonstrated in analogous syntheses of isoxazole derivatives. Key factors include molar ratios (1.0–1.1 equiv of reactants), reflux duration (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures . For saponification of ester intermediates, LiOH in THF/methanol (1:1 v/v) is effective .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and fluorine integration.
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ peaks as in ).
  • IR spectroscopy to identify carboxylic acid (C=O stretch) and isoxazole ring vibrations.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in airtight containers to prevent hydrolysis or decomposition. Avoid exposure to moisture, as fluorinated ethers are prone to degradation under humid conditions .

Advanced Research Questions

Q. How can synthesis be optimized when encountering low yields or impurities in this compound?

  • Methodological Answer :

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) for solubility or THF/MeOH for saponification .
  • Catalyst screening : Evaluate bases like NaOAc or K₂CO₃ to enhance reaction efficiency.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for impurity removal or recrystallization from acetic acid .

Q. How does the 2-fluoroethoxy substituent influence the compound’s reactivity or biological interactions?

  • Methodological Answer : The fluorine atom’s electronegativity enhances metabolic stability and binding affinity to target proteins (e.g., enzymes). Compare with non-fluorinated analogs via SAR studies, assessing parameters like IC₅₀ (enzyme inhibition) or logP (lipophilicity) .

Q. What strategies resolve discrepancies in reported biological activities of derivatives across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, buffer pH, and incubation times.
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate statistical significance (p < 0.05).
  • Structural verification : Confirm batch-to-batch purity via HPLC-MS to rule out impurities affecting activity .

Q. Which analytical methods are suitable for studying degradation pathways under stress conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
  • HPLC-MS : Monitor degradation products and identify fragmentation patterns.
  • Stability-indicating assays : Use kinetic modeling to predict shelf-life under varying storage conditions .

Q. How can computational chemistry predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., cysteine proteases).
  • MD simulations : Analyze binding stability over 100+ ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with activity data from in vitro assays .

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